molecular formula C10H10BrN3S B2703395 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine CAS No. 2155852-65-4

1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine

Cat. No.: B2703395
CAS No.: 2155852-65-4
M. Wt: 284.18
InChI Key: BVGSQTXVXSPSFO-UHFFFAOYSA-N
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Description

1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine is a heterocyclic compound with a molecular formula of C10H10BrN3S and a molecular weight of 284.18 g/mol . This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms, and an azetidine ring, a four-membered nitrogen-containing ring. The bromine and methyl groups attached to the thieno[2,3-d]pyrimidine core further define its chemical structure .

Preparation Methods

The synthesis of 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by bromination and subsequent attachment of the azetidine ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine core can interact with enzymes or receptors, modulating their activity. The azetidine ring may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the thieno[2,3-d]pyrimidine core and the azetidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(azetidin-1-yl)-6-bromo-2-methylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3S/c1-6-12-9(14-3-2-4-14)7-5-8(11)15-10(7)13-6/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGSQTXVXSPSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=C(SC2=N1)Br)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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